molecular formula C17H20ClN3O3S B2510689 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 919716-43-1

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2510689
CAS No.: 919716-43-1
M. Wt: 381.88
InChI Key: RGJIDKJMELPMIT-UHFFFAOYSA-N
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Description

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid. These compounds demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. Some derivatives exhibited significant antibacterial activity, notably against S.typhi, K.pneumonae, and S. aureus, with 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide showing remarkable activity. These findings suggest the potential for these compounds in antibacterial applications and enzyme inhibition (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

The molecular docking of synthesized derivatives with the α-chymotrypsin enzyme protein unveiled active binding sites, demonstrating a significant correlation with bioactivity data. The compounds were also assessed for cytotoxicity, leading to the discovery of less cytotoxic compounds. This research highlights the potential for developing new therapeutic agents with antibacterial and anti-enzymatic properties, while minimizing cytotoxic effects (Siddiqui et al., 2014).

Antioxidant Properties

A study on novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties revealed compounds with significant antioxidant activity. The evaluation in vitro through the scavenging effect on DPPH radicals identified compounds with radical scavenging abilities comparable to ascorbic acid, showcasing the potential of these derivatives in antioxidant applications (Lelyukh et al., 2021).

Antibacterial and Anti-inflammatory Applications

Another research avenue explored the antibacterial, hemolytic, and thrombolytic activities of novel 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. These compounds demonstrated excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity, indicating their potential use in the treatment of cardiovascular diseases and bacterial infections (Aziz-Ur-Rehman et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve testing its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials . If it’s intended to be used as a chemical reagent, future research could involve exploring its reactivity in various chemical reactions .

Properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c18-12-6-8-14(9-7-12)23-10-16-20-21-17(24-16)25-11-15(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJIDKJMELPMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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